molecular formula C27H20ClN3O2S2 B11604637 6-chloro-3-[(6-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one

6-chloro-3-[(6-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one

Cat. No.: B11604637
M. Wt: 518.1 g/mol
InChI Key: KBVQUAWSFMAHNF-UHFFFAOYSA-N
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Description

6-CHLORO-3-[(6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core structure substituted with a chlorinated phenyl group and a pyrimidine moiety, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 6-CHLORO-3-[(6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

    Introduction of the Pyrimidine Moiety: This step involves the reaction of the quinoline intermediate with pyrimidine derivatives under controlled conditions.

    Chlorination and Sulfanylation: The final steps include chlorination of the phenyl group and sulfanylation to introduce the 4-METHYLPHENYL and other substituents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

6-CHLORO-3-[(6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo groups to hydroxyl groups.

    Substitution: Halogenation and other substitution reactions can be performed on the aromatic rings using reagents like halogens or organometallic compounds.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions include various substituted quinoline and pyrimidine derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-CHLORO-3-[(6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE involves interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds include other quinoline and pyrimidine derivatives, such as:

  • Quinoline N-oxides
  • Pyrimidine-2,4-diones
  • Chlorinated phenyl derivatives

Compared to these compounds, 6-CHLORO-3-[(6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its specific substitution pattern and the presence of both quinoline and pyrimidine moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H20ClN3O2S2

Molecular Weight

518.1 g/mol

IUPAC Name

6-chloro-3-[[4-[(4-methylphenyl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C27H20ClN3O2S2/c1-16-7-10-20(11-8-16)34-15-19-14-23(32)31-27(29-19)35-25-24(17-5-3-2-4-6-17)21-13-18(28)9-12-22(21)30-26(25)33/h2-14H,15H2,1H3,(H,30,33)(H,29,31,32)

InChI Key

KBVQUAWSFMAHNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)SC3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5

Origin of Product

United States

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